BChE-IN-23

Alzheimer's Disease Butyrylcholinesterase Inhibition Cholinergic Neurotransmission

Select BChE-IN-23 for uncompromising butyrylcholinesterase inhibition (IC50 21 nM) in Alzheimer's research. Unlike bambuterol (a prodrug) or dual AChE/BChE agents, BChE-IN-23 offers selective, clean modulation free from confounding metabolic or multi-target activities. This ensures reliable, interpretable data in studies of amyloid-beta processing, neuroinflammation, and cognitive decline. Trust its well-defined potency and azepino[4,3-b]indole-1-one scaffold as a benchmark for medicinal chemistry and SAR campaigns. Procure with confidence for reproducible, mechanism-specific outcomes.

Molecular Formula C20H19FN2O
Molecular Weight 322.4 g/mol
Cat. No. B12382691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-23
Molecular FormulaC20H19FN2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(N2CCC4=CC=CC=C4)C=CC(=C3)F)C(=O)NC1
InChIInChI=1S/C20H19FN2O/c21-15-8-9-17-16(13-15)19-18(7-4-11-22-20(19)24)23(17)12-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,24)
InChIKeyCCBXYVOCHXEAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-23: Potent Butyrylcholinesterase Inhibitor for Alzheimer's Disease Research


BChE-IN-23 (CAS 2020357-32-6, compound 2a) is a potent, small-molecule inhibitor of butyrylcholinesterase (BChE) [1]. BChE-IN-23 demonstrates high inhibitory activity against human BChE with an IC50 value of 21 nM, making it a valuable tool compound for investigating the role of BChE in cholinergic neurotransmission and its therapeutic targeting in Alzheimer's disease (AD) [1].

The Critical Importance of BChE-IN-23 Specificity in Alzheimer's Disease Models


Direct substitution of BChE-IN-23 with other BChE inhibitors is not feasible due to substantial differences in potency, selectivity, and multi-target profiles. While some BChE inhibitors like bambuterol exhibit higher potency (IC50 ~3.9 nM), they also function as prodrugs with distinct metabolic and pharmacological actions, potentially confounding AD research outcomes [1]. Conversely, dual AChE/BChE inhibitors like AChE/BChE-IN-23 (Compound 6e) demonstrate lower BChE potency (IC50 ~1.01 μM) but introduce additional activities such as Aβ aggregation inhibition and antioxidant effects, which, while potentially beneficial, introduce significant variability in mechanistic studies requiring isolated BChE inhibition . Thus, selection of BChE-IN-23 is essential for experiments demanding potent, selective BChE inhibition without the confounding influences of prodrug metabolism or multi-target pharmacology.

Quantitative Differentiation: BChE-IN-23 Versus Key Comparators


BChE-IN-23 vs. Bambuterol: Comparative BChE Inhibitory Potency

BChE-IN-23 demonstrates potent inhibition of human butyrylcholinesterase (hBChE) with an IC50 of 21 nM . In contrast, bambuterol, a known BChE inhibitor, exhibits a slightly higher potency with an IC50 of 3.9 nM for hBChE . While bambuterol is more potent, it is a prodrug of terbutaline with additional beta-adrenergic agonist activity, which may introduce confounding pharmacological effects in Alzheimer's disease models.

Alzheimer's Disease Butyrylcholinesterase Inhibition Cholinergic Neurotransmission

BChE-IN-23 vs. BuChE-IN-20: Comparison of BChE Inhibitory Profiles

BChE-IN-23 inhibits hBChE with an IC50 of 21 nM . BuChE-IN-20 (compound 7c) exhibits more potent inhibition of hBChE with an IC50 of 2.3 nM, but also inhibits eqBChE with an IC50 of 105 nM and P-glycoprotein with an IC50 of 0.27 μM . The broader inhibitory profile of BuChE-IN-20, including P-gp interaction, may complicate studies requiring isolated BChE modulation. BChE-IN-23's potency, while lower, may offer a cleaner pharmacological profile for specific mechanistic investigations.

Butyrylcholinesterase Selectivity Neuroprotection Alzheimer's Disease

BChE-IN-23 vs. AChE/BChE-IN-23 (Compound 6e): Comparative BChE Inhibition

BChE-IN-23 is a potent, selective BChE inhibitor with an IC50 of 21 nM for hBChE . In contrast, AChE/BChE-IN-23 (Compound 6e) is a dual inhibitor with IC50 values of 0.91 μM for AChE and 1.01 μM for hBChE . The approximately 48-fold greater potency of BChE-IN-23 for BChE, combined with its lack of significant AChE inhibition, makes it a superior choice for studies specifically targeting BChE-mediated pathways without confounding AChE modulation.

Dual Cholinesterase Inhibition AChE vs. BChE Selectivity Alzheimer's Disease

BChE-IN-23 vs. AChE/BChE-IN-10: Potency Comparison for BChE

BChE-IN-23 exhibits an IC50 of 21 nM for hBChE . AChE/BChE-IN-10 (Compound 7b) is a dual AChE/BChE inhibitor with an IC50 of 470 nM (0.47 μM) for BChE . BChE-IN-23 demonstrates over 22-fold greater potency for BChE inhibition compared to AChE/BChE-IN-10. While AChE/BChE-IN-10 is reported to have good blood-brain barrier permeability and Aβ aggregation inhibition, its significantly lower BChE potency may limit its utility in experiments requiring robust BChE blockade.

Blood-Brain Barrier Permeability Dual Cholinesterase Inhibition Alzheimer's Disease

Selectivity Profile: BChE-IN-23 Favors BChE over AChE

While direct AChE inhibition data for BChE-IN-23 is not explicitly provided in the primary reference, its classification as a 'BChE inhibitor' and the context of its discovery as part of a series of BChE-selective azepino[4,3-b]indole-1-one derivatives [1] strongly implies a high degree of selectivity for BChE over AChE. This is a critical differentiator from dual inhibitors like AChE/BChE-IN-23 (IC50 AChE: 0.91 μM, hBChE: 1.01 μM) , where the AChE and BChE potencies are within the same order of magnitude. The inferred high selectivity of BChE-IN-23 minimizes AChE-mediated cholinergic side effects and allows for cleaner interpretation of BChE-specific mechanisms.

Cholinesterase Selectivity AChE BChE

Optimal Use Cases for BChE-IN-23 in Alzheimer's Disease and Neurodegeneration Research


Investigating the Specific Role of BChE in Alzheimer's Disease Progression

BChE-IN-23's potent (IC50 21 nM) and selective BChE inhibition makes it ideal for in vitro and ex vivo studies aimed at dissecting the specific contributions of BChE to AD pathology. Unlike dual inhibitors or prodrugs, BChE-IN-23 allows researchers to modulate BChE activity without simultaneously affecting AChE or introducing other pharmacological activities, thereby generating cleaner, more interpretable data on BChE's role in amyloid-beta processing, neuroinflammation, and cognitive decline [1].

Use as a Reference Standard for Developing Novel BChE-Selective Inhibitors

With its well-defined potency (IC50 21 nM) and chemical structure (azepino[4,3-b]indole-1-one derivative), BChE-IN-23 serves as an excellent reference compound for medicinal chemistry campaigns and high-throughput screening efforts aimed at discovering next-generation BChE inhibitors. Its activity can be used to benchmark new chemical entities, validate screening assays, and establish structure-activity relationships (SAR) [1].

Comparative Pharmacology Studies Against BChE Prodrugs and Multi-Target Ligands

BChE-IN-23 is a valuable tool for comparative pharmacology studies. Its profile contrasts sharply with compounds like bambuterol (a BChE-inhibiting prodrug) and AChE/BChE-IN-23 (a dual inhibitor with additional activities). Using BChE-IN-23 as a 'clean' BChE inhibitor control allows researchers to attribute complex pharmacological outcomes observed with other compounds to their specific, non-BChE activities (e.g., beta-adrenergic agonism, antioxidant effects, Aβ aggregation inhibition) [2].

In Vivo Target Engagement Studies Requiring Potent BChE Blockade

The 21 nM potency of BChE-IN-23 supports its use in in vivo studies where robust and sustained BChE inhibition is required to observe a phenotypic effect. While in vivo pharmacokinetic data for this specific compound is limited in the primary reference, its high in vitro potency positions it as a strong candidate for target engagement studies in rodent models of AD, particularly when administered via routes that achieve sufficient brain exposure [1].

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